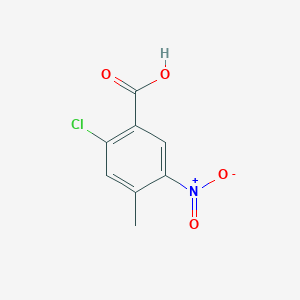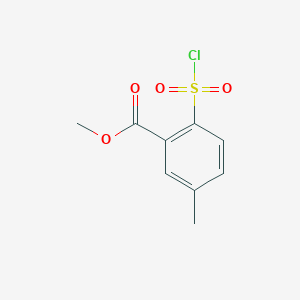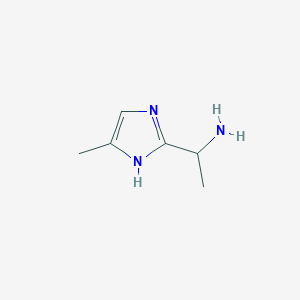
2-氯-4-甲基-5-硝基苯甲酸
描述
2-Chloro-4-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.59100 . It is also known by other synonyms such as 2-chloro-4-methyl-5-nitro-benzoic acid, 2-Chlor-4-methyl-5-nitro-benzoesaeure, 6-Chlor-3-nitro-p-toluylsaeure, and 5-nitro-2-chloro-4-methyl benzoic acid .
Synthesis Analysis
A green approach for the synthesis of mesalamine, an anti-inflammatory agent, has been reported where 2-chloro-5-nitrobenzoic acid is used as the starting material . This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine using Pd/C .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methyl-5-nitrobenzoic acid can be analyzed using various techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry . The exact mass of the compound is 214.99900 .Chemical Reactions Analysis
2-Chloro-5-nitrobenzoic acid undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . It also acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III) .科学研究应用
有机合成:复杂分子的构建模块
2-氯-4-甲基-5-硝基苯甲酸是 有机合成中的多功能中间体。 其化学结构允许在苄基位置进行各种反应,从而能够创建具有潜在药物应用的复杂分子 。 硝基和氯基团的电子吸电子性质使其成为取代和偶联反应的反应性化合物,这些反应是构建各种有机化合物的基础。
制药行业:抗炎剂的合成
该化合物用于合成美沙拉嗪,一种抗炎药。 美沙拉嗪是治疗溃疡性结肠炎等炎症性肠病的关键药物 。 合成过程涉及将氯基团转化为羟基团,并将硝基团还原为胺,这展示了该化合物在生产重要药物方面的用途。
分析化学:校准标准品
在分析化学中,2-氯-4-甲基-5-硝基苯甲酸用作校准标准品。 它在药物的质量控制测试中特别有用,在质量控制测试中,准确和精确的测量至关重要 。 其定义明确的特性使其适用于各种分析技术的 方法开发和验证。
抗菌研究:倍半萜类化合物的合成
研究人员利用该化合物合成倍半萜类化合物,这些化合物正在研究其潜在的抗菌特性 。 创造新型抗菌化合物的能力在对抗抗生素耐药菌的斗争中至关重要,这使得该应用特别重要。
癌症研究:LSD1抑制剂
该化合物还用于合成取代的苯基恶唑,这些化合物作为具有抗增殖活性的新型 LSD1 抑制剂 。 LSD1 是一种在癌症进展中发挥作用的酶,抑制剂有可能用作癌症治疗中的治疗剂。
酶抑制:组织蛋白酶 L 抑制剂
另一种应用是合成组织蛋白酶 L 抑制剂 。 组织蛋白酶 L 是一种与各种疾病相关的酶,包括癌症和炎症性疾病。 该酶的抑制剂可能导致这些疾病的新疗法。
非线性光学材料:晶体生长
2-氯-4-甲基-5-硝基苯甲酸参与有机非线性光学 (NLO) 单晶的生长 。 这些晶体在高密度光学数据存储、电光调制、频率转换、激光器件以及太赫兹产生和检测方面有应用。 该化合物在晶体生长中的作用突出了其在先进材料科学中的重要性。
安全和危害
2-Chloro-4-methyl-5-nitrobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
作用机制
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their high reactivity .
Mode of Action
The nitro group (−NO2) is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s interactions with its targets .
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions due to their high reactivity .
生化分析
Biochemical Properties
2-Chloro-4-methyl-5-nitrobenzoic acid plays a significant role in biochemical reactions due to its nitro and chloro functional groups. These groups make it reactive towards various enzymes and proteins. The compound interacts with enzymes such as nitroreductases, which reduce the nitro group to an amino group, and chloroperoxidases, which can catalyze the oxidation of the chloro group. These interactions can lead to the formation of reactive intermediates that participate in further biochemical reactions .
Cellular Effects
2-Chloro-4-methyl-5-nitrobenzoic acid has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth and apoptosis . Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites.
Molecular Mechanism
The molecular mechanism of 2-Chloro-4-methyl-5-nitrobenzoic acid involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of certain oxidoreductases by binding to their active sites, preventing the reduction of substrates . Additionally, the compound can induce changes in gene expression by interacting with DNA or transcription factors, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-methyl-5-nitrobenzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-methyl-5-nitrobenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of the compound can lead to oxidative stress, inflammation, and cell death in animal models . Additionally, there may be threshold effects, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
2-Chloro-4-methyl-5-nitrobenzoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as nitroreductases and chloroperoxidases, leading to the formation of metabolites that participate in further biochemical reactions . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. These changes can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-4-methyl-5-nitrobenzoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, it can bind to proteins in the cytoplasm or nucleus, affecting its localization and activity. These interactions can influence the compound’s overall distribution and biological effects.
Subcellular Localization
The subcellular localization of 2-Chloro-4-methyl-5-nitrobenzoic acid is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, where it can exert its biological effects . Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the compound’s localization and activity. These factors play a crucial role in determining the compound’s overall function within the cell.
属性
IUPAC Name |
2-chloro-4-methyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOBSRFDFRRCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid](/img/structure/B1455227.png)

![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)



![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)
![(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B1455241.png)

